1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid -

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid

Catalog Number: EVT-4657749
CAS Number:
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533)

  • Compound Description: (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid, also known as MK-0533, is a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM) developed for the treatment of type 2 diabetes mellitus (T2DM). [] It displays partial agonism in cell-based transcription activation assays and attenuated gene signatures in adipose tissue compared to full PPARγ agonists. [] In vivo studies demonstrated comparable efficacy to rosiglitazone and pioglitazone, but with reduced toxicity, including no cardiac hypertrophy, attenuated increases in brown adipose tissue, minimal increases in plasma volume, and no increases in extracellular fluid volume. []
  • Relevance: MK-0533 and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid both contain an indole core structure. [] Both compounds have substitutions at the 1-position of the indole ring, although the specific substituents differ. The presence of the indole moiety and the substitution pattern at the 1-position make these compounds structurally related. []

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

  • Compound Description: This compound is described as a potential non-linear optical material. [] Its crystal structure reveals that the furan ring and the indolylidene ring system are inclined to one another by 18.52(6)°. [] This arrangement is similar to that found in its N-hydroxyethyl adduct. [] The molecule does not exhibit a non-centrosymmetric lattice arrangement, and its basic structure remains similar to the N-hydroxyethyl adduct despite the replacement of the hydroxyethyl group with a 3,5-dibenzyloxybenzoate group. []
  • Relevance: Both this compound and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid feature a benzyloxy substituent. [] Additionally, both molecules have substitutions at the 1-position of the indole ring. This shared benzyloxy group and the 1-substituted indole make these compounds structurally related. []

Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate

  • Compound Description: Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate is a key intermediate in the synthesis of various heterocyclic systems incorporating an indole moiety. [] This compound has been utilized to prepare diverse derivatives, including semicarbazone, 1,2,3-thiadiazole, 1,2,3-selenadiazole, pyrazoles, and pyrimidines. [] These derivatives were synthesized to explore potential antiviral agents against Marek's disease virus (MDV). []
  • Relevance: Both ethyl 2-(3-acetyl-1H-indol-1-yl)acetate and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the 1-acetyl-1H-indol-yl moiety. [] Both compounds involve an acetyl group attached to the nitrogen atom at position 1 of the indole ring. This shared structural feature makes these compounds closely related. []

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide

  • Compound Description: This compound is a member of a series of thiazole derivatives containing an indole moiety and an azetidine ring. [] These derivatives were synthesized and characterized through techniques such as 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and elemental analysis. [] The antimicrobial activity of these compounds was evaluated using the agar disc diffusion method. []
  • Relevance: 2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid both contain a 1-substituted indole group. [] In both compounds, the substituent at the 1-position of the indole ring is an acetyl group, further enhancing their structural similarity. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

  • Compound Description: N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) is a compound that has been investigated for its protective effects on retinal ganglion cell (RGC) death following optic nerve crush (ONC) in a mouse model. [] Systemic administration of HIOC (50 mg/kg) via intraperitoneal injection was found to partially but significantly prevent RGC loss after ONC. []
  • Relevance: HIOC and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid both possess an indole ring as a core structural component. [] Moreover, both compounds include a piperidine ring in their structure, although the substitution pattern and connection to the indole ring differ. The shared presence of the indole and piperidine moieties makes these compounds structurally related. []

3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one

  • Compound Description: This compound, derived from dehydroacetic acid and indole-2-carboxaldehyde, was synthesized and characterized using various techniques like elemental analysis, UV, IR, Mass, 1H NMR, and antimicrobial activity testing. [] It was further used to synthesize a series of first-row transition metal complexes with the general formulas [M(L)2(H2O)2] (M = Mn(II), Co(II), Ni(II), and Cu(II)) and [M(L)2(Cl)(H2O)] (M = Fe(III)), where L represents the ligand 3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one. [] These complexes were also characterized using elemental analysis, UV, magnetic susceptibility measurements, IR, XRD, and antimicrobial activity assays. [] The ligand acts as a bidentate chelate, coordinating through two oxygen atoms to form complexes with a 1:2 metal-to-ligand ratio. [] The ligand and its metal complexes were evaluated for antimicrobial activity against various bacteria (Bacillus Cereus, Bacillus Megaterium, Shigella boydii, and Escherichia Coli) and fungi (Saccharomyces Cerevisiae, Aspergillus Oryzae, and Penicillium notatum). []
  • Relevance: Both 3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid feature an indole ring as a central structural element. [] This shared indole core makes them structurally related compounds. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids using T3P as a catalyst. [] The reaction typically completed within 60 minutes, yielding good isolated yields. [] All synthesized amide compounds were characterized using analytical spectral techniques, including 1H & 13C NMR and LCMS, and their antibacterial activity was evaluated. []
  • Relevance: While not directly containing an indole ring, these compounds are considered structurally related to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid due to their shared focus on exploring the SAR of substituted heterocycles with amide functionalities for potential biological activity. [] The exploration of similar chemical modifications and their impact on activity makes these compounds relevant in the context of understanding structure-activity relationships for 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid. []

(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Hemihydrate

  • Compound Description: The crystal structure of this compound, denoted as C24H25BrClNO11, has been determined. [] It crystallizes in the monoclinic space group C2 with unit cell parameters a = 28.914(5) Å, b = 7.9349(14) Å, c = 13.062(2) Å, β = 114.867(3)°, and V = 2718.9(8) Å3. [] The structure was solved and refined with Rgt(F) = 0.0352 and wRref(F2) = 0.0888 at T = 296.15 K. []
  • Relevance: Both this compound and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid feature an indole nucleus. [] Both molecules exhibit substitution at the 1-position of the indole ring, although the specific substituents vary. The shared indole core and the presence of a substituent at the 1-position of the indole ring contribute to their structural relatedness. []

3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

  • Compound Description: These compounds are a new class of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5) derivatives. [] They were synthesized by reacting 2-[(1H-indol-4-yl)oxy]acetohydrazide (2) with potassium hydroxide and carbon disulfide to form 2-[(1H-indol-4-yloxy)acetyl]hydrazinecarbodithioate (3). [] This intermediate was then cyclized with hydrazine hydride and water to yield 5-{[(1H-indol-4-yl)oxy]methyl}4H-1,2,4-triazole-3-thiol (4). [] Finally, these triazoles were reacted with aromatic acids in dry phosphorus oxychloride to generate the final compounds. [] The structures of all synthesized compounds were determined using IR and 1H NMR spectral data. [] These compounds were then screened for their antioxidant activity. []
  • Relevance: 3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the common feature of having a substituted indole ring. [] The presence of this indole moiety makes these compounds structurally related. []

[{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid] (PAI-039)

  • Compound Description: [{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid], also known as PAI-039, is a novel, orally active plasminogen activator inhibitor-1 (PAI-1) inhibitor. [] It was tested in a canine model of electrolytic injury and demonstrated prolongation of time to coronary occlusion, reduced thrombus weight, and a higher incidence of spontaneous reperfusion. [] PAI-039 selectively reduced plasma PAI-1 activity without affecting ADP-, U46619-, or collagen-induced platelet aggregation, template bleeding, or prothrombin time. [] Ex vivo analysis revealed normal clot formation but accelerated clot lysis in PAI-039-treated groups, indicating its prothrombolytic activity. [] Pharmacokinetic analysis showed an oral bioavailability of 43 ± 15.3% and a plasma half-life of 6.2 ± 1.3 h. []
  • Relevance: Both PAI-039 and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share a central indole core structure. [] Both compounds feature a substitution at the 1-position of the indole ring, albeit with different substituents. This shared indole moiety and the substitution pattern at the 1-position make these compounds structurally related. []

6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid

  • Compound Description: 6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid is a selective cyclooxygenase-2 (COX-2) inhibitor. [] Its synthesis employed a novel indole formation strategy involving an alkylation/1,4-addition/elimination/isomerization cascade. [] Notably, the entire synthetic sequence from the sulfonamide and bromoketone starting materials to the desired indole could be conducted in a single pot. []
  • Relevance: Both 6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid contain an indole ring as a core structural component. [] This shared indole moiety makes them structurally related compounds. []

(E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

  • Compound Description: These two Schiff base compounds were synthesized through condensation reactions of 4-benzyloxy-2-hydroxybenzaldehyde with either 2-amino-4-chlorophenol or 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine. [] Both compounds exhibit intramolecular hydrogen bonds forming an S(6) ring motif. Specifically, (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol displays an O–H⋯O hydrogen bond, whereas (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate has a charge-assisted N+–H⋯O– hydrogen bond. []
  • Relevance: Both compounds, particularly (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate, and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the common structural feature of a benzyloxy group. [] Additionally, (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate also includes an indole ring in its structure. [] The presence of these shared structural elements makes these compounds related to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor developed to treat respiratory conditions such as asthma. [, ] It exhibits an IC50 of 4.2 nM in a FLAP binding assay and 349 nM in a human blood LTB4 inhibition assay. [] AM103 demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma. [] Structural features of this compound include heterocycles on the indole N-benzyl substituent and the replacement of a quinoline group, leading to improved in vitro and in vivo activities, pharmacokinetics, and physical properties. []
  • Relevance: Both AM103 and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the central indole core structure. [] Both compounds feature substitutions at the 1-position of the indole ring, although the specific substituents differ. The presence of the indole moiety and the substitution pattern at the 1-position make these compounds structurally related. []

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

  • Compound Description: AM803 (GSK2190915) is a potent FLAP inhibitor developed based on the structural scaffold of AM103. [] It exhibits an IC50 of 2.9 nM in FLAP binding and 76 nM for LTB4 inhibition in human blood (5 h incubation). [] AM803 demonstrates excellent preclinical toxicology and pharmacokinetics in rats and dogs, along with an extended pharmacodynamic effect in a rodent bronchoalveolar lavage model. [] It has successfully completed phase 1 clinical studies in healthy volunteers and is currently undergoing phase 2 trials in asthma patients. []
  • Relevance: Both AM803 and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share a central indole core structure. [] They both feature substitutions at the 1-position of the indole ring, albeit with different substituents. This common indole core and the substitution pattern at the 1-position contribute to their structural relatedness. []

1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one

  • Compound Description: 1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was synthesized from 1H-indole in a process that utilized 4-(1-pyrrolidino)pyridine for the removal of a chloroacetyl moiety. [] It serves as a core structure for generating selectively substituted derivatives, either on the phenolic -OH or the indolyl -NH, with potential biological interest, particularly as aldose reductase inhibitors. []
  • Relevance: Both 1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid contain an indole ring as a core structural element. [] This shared indole core makes them structurally related compounds. []

1-Acetyl-1H-indol-3-yl Acetates

  • Relevance: 1-Acetyl-1H-indol-3-yl acetates and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share a common 1-acetyl-1H-indol-yl moiety. [] This structural similarity, involving an acetyl group attached to the nitrogen atom at position 1 of the indole ring, makes them related compounds. []

1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound served as the starting material for synthesizing a series of substituted pyrazole and pyrimidine derivatives. [] It was obtained by reacting 3-indolaldehyde with 3-aminoacetophenone. [] The synthesized derivatives were evaluated for their inhibitory activity against SARS-CoV 3C-like protease and showed promising results. []
  • Relevance: Both 1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid feature an indole ring as a central structural element. [] This shared indole core makes them structurally related compounds. []

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: These compounds, represented by the general structure 8a-w, were synthesized in a three-step process. [] The synthesis began with the conversion of 2-(1H-indol-3-yl)acetic acid (1) to its corresponding ester (2) and then to its hydrazide (3). [] Cyclization of 3 in the presence of CS2 and alcoholic KOH produced 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4). [] In the second step, aryl/aralkyl amines (5a-w) were reacted with 2-bromoacetyl bromide (6) in a basic medium to yield 2-bromo-N-substituted acetamides (7a-w). [] Finally, these electrophiles (7a-w) reacted with 4 to afford the target compounds (8a-w). [] Structural elucidation was achieved using 1H-NMR, IR, and EI-MS spectral techniques. [] All derivatives were screened for antibacterial and hemolytic activity, as well as enzyme inhibition, with molecular docking studies providing further support for their inhibitory potential. []
  • Relevance: Both N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the common feature of having a substituted indole ring. [] This shared indole core makes them structurally related compounds. []

S-Alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiols

  • Compound Description: This series of compounds (6a-u) was synthesized from 2-(1H-indol-3-yl)acetic acid (1) by first forming the ethyl ester (2) and then the hydrazide (3). [] Cyclization with carbon disulfide and ethanolic potassium hydroxide yielded the key intermediate 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol (4). [] Finally, treatment of 4 with various alkyl/aralkyl halides (5a-u) in DMF and NaH provided the S-alkylated/aralkylated derivatives (6a-u). [] All compounds were characterized using IR, 1H-NMR, and EI-MS techniques. []
  • Relevance: S-Alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiols and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the common feature of having a substituted indole ring. [] This shared indole core makes them structurally related compounds. []

3-(1H-indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids

  • Compound Description: This new class of insulin receptor activators features a hydroxyfuroic acid instead of the traditional hydroxyquinone moiety. [] Synthesizing these compounds requires seven major steps, including the preparation of two 4-(N-protected indole)-3-methoxy-furoic 2,5-dicarboxylic esters, the regioselective conversion of the furoic diacid to its C-5 methyl ester, and the acylation with a 7-substituted indole. [] Notably, compound 28 from this series demonstrated insulin receptor activation potential comparable to Merck's compound 2, which has a dihydroxybenzoquinone scaffold. []
  • Relevance: Both 3-(1H-indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid possess an indole ring as a fundamental structural element. [] This shared indole core makes them structurally related compounds. []

(Guaiazulen-1-yl)-1H-pyrroles

  • Compound Description: This novel heteroarylazulene system was constructed via the Paal-Knorr reaction of 3-acetyl-4-(guaiazulen-1-yl)hexane-2,5-dione with various primary amines. [] The key trione intermediate was synthesized through a three-component condensation reaction involving guaiazulene, methylglyoxal, and acetylacetone. [] This approach offers an efficient route for generating diverse (guaiazulen-1-yl)-1H-pyrrole derivatives with potential biological activity. []
  • Relevance: While (Guaiazulen-1-yl)-1H-pyrroles do not directly contain an indole ring, they are considered structurally related to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid due to their shared focus on exploring the chemistry and biological potential of heterocyclic compounds with diverse substituents. [] The study of (Guaiazulen-1-yl)-1H-pyrroles provides valuable insights into structure-activity relationships and potential applications of heterocyclic compounds, which can be extrapolated to the understanding of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid. []

Phenylmethylene hydantoin (PMH) and (Z)-5-(4-(ethylthio)benzylidene)-hydantoin

  • Compound Description: These hydantoin derivatives, natural PMH and synthetic (Z)-5-(4-(ethylthio)benzylidene)-hydantoin, have demonstrated potent in vitro anti-growth and anti-invasive properties. [] This suggests their potential as therapeutic agents for epilepsy and other conditions. []
  • Relevance: While Phenylmethylene hydantoin (PMH) and (Z)-5-(4-(ethylthio)benzylidene)-hydantoin do not directly contain an indole ring, they are considered structurally related to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid due to their shared exploration of heterocyclic chemistry and biological activities. [] The investigation of these hydantoin derivatives provides valuable insights into the structure-activity relationships and potential therapeutic applications of heterocyclic compounds, which can be applied to the study of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid. []

5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted Amide Derivatives

  • Compound Description: This class of compounds, represented by a complex general formula, is designed as renin inhibitors for treating hypertension. [] The formula encompasses a wide range of substituents, including indolyl, alkyl, cycloalkyl, alkoxy, aminoalkyl, halogen, cyano, carboxyl, phenyl, pyridyl, pyrimidinyl, thienyl, furyl, and various heterocyclic groups. [] The diversity of substituents allows for extensive exploration of structure-activity relationships to optimize renin inhibitory activity and pharmacological properties. []
  • Relevance: 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted amide derivatives and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid share the common structural feature of a substituted indole ring. [] The presence of this indole moiety makes these compounds structurally related. []

3-Acetyl-Indole Derivatives

  • Compound Description: These compounds were designed and synthesized as potential positron emission tomography (PET) imaging agents for diacylglycerol kinase gamma (DGKγ) in the brain. [] Among the synthesized derivatives, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide (9) exhibited potent DGKγ inhibitory activity (IC50 = 30 nM) and desirable physicochemical properties for efficient blood-brain barrier penetration and low nonspecific binding. [] Radiolabeling of 9 with carbon-11 ([11C]) followed by PET imaging in wild-type and DGKγ-deficient mice and rats confirmed its specific binding to DGKγ, providing a high signal-to-noise ratio for imaging DGKγ in rodent brains. []
  • Relevance: Both 3-Acetyl-Indole derivatives, specifically 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide (9), and 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid contain the 3-acetyl-indole moiety. [] This shared structural feature, involving an acetyl group at position 3 of the indole ring, makes these compounds closely related. []

1-(1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide

  • Compound Description: These compounds were synthesized by refluxing 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with thiosemicarbazide in alcohol and acetic acid. [] Their structures were confirmed using IR, 1H-NMR, mass spectral, and elemental analysis. [] These compounds were screened for antibacterial activity against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginonasa ATCC 27853, as well as antifungal activity against Candida albicans using the cup-plate technique. [] Most of the synthesized compounds exhibited mild to moderate antimicrobial activity. []
  • Relevance: While 1-(1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide does not directly contain an indole ring, it is considered structurally related to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid due to their shared exploration of heterocyclic chemistry and biological activities. [] This compound provides insights into the structure-activity relationships and potential therapeutic applications of heterocyclic compounds, which can be applied to understanding 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylic acid. []

Substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids

  • Compound Description: These compounds are a new class of substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids, including their pharmaceutically acceptable salts and/or hydrates. [] They are characterized by a general formula where various substituents (R1, R2, R3, R4, R5) are defined. These compounds exhibit antiviral activity, particularly against influenza virus and hepatitis C virus (HCV). []

Properties

Product Name

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid

IUPAC Name

1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C23H24N2O4/c26-22(24-11-9-19(10-12-24)23(27)28)15-25-13-8-18-6-7-20(14-21(18)25)29-16-17-4-2-1-3-5-17/h1-8,13-14,19H,9-12,15-16H2,(H,27,28)

InChI Key

BJLGISCMYRDYHR-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.